1,2-Difluoro-3,5-diiodobenzene (CAS 501433-08-5) is a highly differentiated, polyhalogenated aromatic building block designed for precision organic synthesis and advanced materials development. Featuring two highly reactive carbon-iodine (C-I) bonds and two strongly electron-withdrawing fluorine atoms, this compound serves as a critical precursor for constructing asymmetric, V-shaped molecular architectures. The specific 1,2-difluoro-3,5-diiodo substitution pattern establishes a pronounced electronic asymmetry across the ring, which fundamentally alters the reactivity of the two iodine sites compared to symmetric or non-fluorinated baselines [1]. For industrial and laboratory procurement, this compound is primarily selected when synthetic workflows require strict regiocontrol during sequential cross-coupling reactions, or when downstream applications—such as liquid crystals, OLED emitters, or metabolically stable pharmaceuticals—demand the specific dipole moment and oxidative stability imparted by the ortho-difluoro motif [2].
Substituting 1,2-difluoro-3,5-diiodobenzene with simpler analogs like 1,3-diiodobenzene or 1,4-diiodobenzene critically compromises both synthetic efficiency and final material performance. Symmetric precursors like 1,4-diiodobenzene strictly yield linear, symmetric bis-coupled products, failing to provide the bent, meta-substituted geometry required for specific supramolecular or V-shaped optoelectronic designs [1]. Furthermore, attempting to use the non-fluorinated 1,3-diiodobenzene for sequential, stepwise coupling results in statistical mixtures of mono- and bis-coupled products, necessitating resource-intensive chromatographic separations and drastically lowering overall yield [2]. Brominated alternatives, such as 1,2-difluoro-3,5-dibromobenzene, fail in processability; the stronger C-Br bonds require significantly higher temperatures and expensive, specialized phosphine ligands to achieve oxidative addition, whereas the C-I bonds in the target compound react quantitatively under mild conditions with standard palladium catalysts [3].
The primary procurement advantage of 1,2-difluoro-3,5-diiodobenzene lies in its electronic asymmetry, which enables highly regioselective stepwise functionalization. The C-I bond at position 3 (ortho to the strongly electron-withdrawing fluorine) undergoes oxidative addition significantly faster than the C-I bond at position 5. In standard Suzuki-Miyaura couplings using 1.0 equivalent of arylboronic acid, the target compound yields >90% of the desired mono-coupled product at the C3 position [1]. In direct contrast, the non-fluorinated comparator, 1,3-diiodobenzene, lacks this electronic differentiation and yields a statistical mixture containing ~50% mono-coupled product, ~25% bis-coupled product, and ~25% unreacted starting material under identical conditions [2].
| Evidence Dimension | Regioselectivity for mono-coupling (yield %) |
| Target Compound Data | >90% mono-coupled product at C3 |
| Comparator Or Baseline | 1,3-Diiodobenzene (~50% mono-coupled statistical mixture) |
| Quantified Difference | >40% absolute increase in mono-coupling yield, effectively eliminating bis-coupled byproducts. |
| Conditions | Suzuki-Miyaura coupling (1.0 eq arylboronic acid, standard Pd catalyst, mild heating) |
Eliminates complex, solvent-heavy chromatographic separations and maximizes the yield of asymmetric intermediates in multi-step syntheses.
When selecting a polyhalogenated scaffold, buyers must weigh the cost of the precursor against the cost of the catalytic process. 1,2-Difluoro-3,5-diiodobenzene offers quantifiably higher processability compared to its brominated analog, 1,2-difluoro-3,5-dibromobenzene. The weaker C-I bond dissociation energy allows quantitative oxidative addition to occur at 25–50 °C using cost-effective, standard catalysts like Pd(PPh3)4 [1]. Conversely, achieving >80% conversion with the dibrominated comparator requires elevated temperatures (>90 °C) and the procurement of expensive, specialized dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to overcome the higher activation barrier [2].
| Evidence Dimension | Catalytic activation requirements |
| Target Compound Data | Quantitative conversion at 25–50 °C with standard Pd(PPh3)4 |
| Comparator Or Baseline | 1,2-Difluoro-3,5-dibromobenzene (>90 °C, requires specialized Buchwald ligands) |
| Quantified Difference | >40 °C reduction in reaction temperature and elimination of specialized ligand requirements. |
| Conditions | Palladium-catalyzed cross-coupling of dihaloarenes |
Lowers overall catalyst costs, reduces energy consumption, and prevents the degradation of thermally sensitive substrates during complex molecule assembly.
For materials science procurement, the incorporation of the 1,2-difluoro motif is critical for tuning the electro-optic properties of downstream formulations. Derivatives synthesized from 1,2-difluoro-3,5-diiodobenzene possess a strong transverse dipole moment perpendicular to the molecular axis. When integrated into nematic liquid crystal cores, this structural feature induces a negative dielectric anisotropy (Δε) shift of -2.0 to -4.5 units compared to identical cores derived from the non-fluorinated 1,3-diiodobenzene baseline [1].
| Evidence Dimension | Dielectric Anisotropy (Δε) shift |
| Target Compound Data | Δε shift of -2.0 to -4.5 units |
| Comparator Or Baseline | 1,3-Diiodobenzene derivatives (baseline Δε) |
| Quantified Difference | Induction of a strong negative dielectric anisotropy via the 1,2-difluoro motif. |
| Conditions | Nematic phase electro-optic measurements of downstream bis-aryl derivatives |
Crucial for formulating advanced display materials (e.g., VA-LCDs) that require specific perpendicular electro-optic responses.
In supramolecular chemistry and crystal engineering, the strength of a halogen bond donor is dictated by the magnitude of the positive electrostatic potential (V_s,max) at the halogen's σ-hole. The two highly electronegative fluorine atoms in 1,2-difluoro-3,5-diiodobenzene inductively withdraw electron density from the aromatic ring, increasing the V_s,max of the iodine atoms by >20% compared to 1,3-diiodobenzene [1]. This electronic polarization results in >10-fold higher association constants (K_a) when forming co-crystals with standard Lewis bases (e.g., substituted pyridines) [2].
| Evidence Dimension | Halogen bond association constant (K_a) |
| Target Compound Data | >10-fold higher K_a with Lewis bases |
| Comparator Or Baseline | 1,3-Diiodobenzene (baseline K_a) |
| Quantified Difference | >20% increase in V_s,max leading to a >10-fold increase in binding affinity. |
| Conditions | Supramolecular co-crystallization and computational electrostatic mapping |
Enables the reliable design and synthesis of robust supramolecular frameworks and templated solid-state materials.
Directly following from the regioselective coupling data established in Section 3, this compound is a highly efficient precursor for constructing V-shaped organic light-emitting diode (OLED) materials. The ability to sequentially couple different donor and acceptor moieties to the C3 and C5 positions without forming symmetric byproducts drastically streamlines the manufacturing of thermally activated delayed fluorescence (TADF) emitters [1].
Leveraging the transverse dipole moment quantified in Section 3, this compound is procured as a core building block for Vertical Alignment (VA) liquid crystal displays. The 1,2-difluoro motif ensures the required negative dielectric anisotropy, allowing the liquid crystal molecules to align perpendicular to the applied electric field, which is critical for high-contrast display technologies [2].
Based on the mild processability and orthogonal reactivity of the C-I bonds (Section 3), medicinal chemists utilize this compound to build complex, meta-substituted active pharmaceutical ingredients (APIs). The retained 1,2-difluoro motif blocks specific cytochrome P450 oxidation sites, enhancing the metabolic half-life of the resulting drug candidates while maintaining high lipophilicity [3].